molecular formula C20H23F2N3O B2479888 3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898430-67-6

3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2479888
CAS No.: 898430-67-6
M. Wt: 359.421
InChI Key: YCFPLWYFIXHREC-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound with a molecular formula of C20H23F2N3O and a molecular weight of 359.4 g/mol . Its structure integrates a benzamide core, which is a privileged scaffold in medicinal chemistry, substituted with fluorine atoms and a 4-methylpiperazine group. These features are commonly associated with enhanced bioavailability and the ability to engage in specific target interactions within biological systems. Compounds featuring similar structural motifs, particularly the N-phenylacetamide framework and piperazine substituents, have been investigated in various pharmacological contexts. For instance, research on structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has demonstrated promising activity in preclinical models of epilepsy, specifically in the maximal electroshock (MES) test, suggesting a potential role for such compounds in central nervous system (CNS) research . Furthermore, the piperazine ring is a frequent component in molecules designed to modulate neurological targets. The precise mechanism of action and primary research applications for this compound are areas awaiting further investigation. Its defined chemical structure provides a foundation for researchers to explore its potential biological activity and physicochemical properties in specialized laboratory settings.

Properties

IUPAC Name

3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c1-24-9-11-25(12-10-24)19(15-5-7-17(21)8-6-15)14-23-20(26)16-3-2-4-18(22)13-16/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFPLWYFIXHREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzoyl chloride with 4-methylpiperazine in the presence of a base to form an intermediate. This intermediate is then reacted with 2-(4-fluorophenyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Research indicates that 3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide exhibits notable pharmacological properties, particularly its interaction with dopamine receptors.

Dopamine Receptor Interaction

The compound has been studied for its binding affinity to dopamine D3 receptors (D3R), which are implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Studies suggest that it demonstrates selective binding to D3R over D2 receptors (D2R), which is crucial for minimizing side effects associated with non-selective dopamine receptor antagonists.

Enzyme Inhibition

The sulfonamide moiety within the compound may facilitate interactions with enzymes involved in neurotransmitter metabolism, potentially leading to alterations in dopamine levels. This mechanism could contribute to its therapeutic effects in treating disorders related to dopaminergic signaling.

Case Studies

Several case studies highlight the compound's potential applications:

  • Selective D3R Ligand Development :
    • A study focused on analogs of this compound demonstrated its potential as a selective D3R ligand, with some derivatives showing over 1000-fold selectivity for D3R compared to D2R. This selectivity is essential for developing treatments that target specific pathways without unwanted side effects.
  • Synthesis and Biological Evaluation :
    • Research involving the synthesis of similar piperazine derivatives indicated promising results in modulating receptor activity. Variations in structural components led to significant differences in biological outcomes, underscoring the importance of chemical modifications in drug design.

Pharmacological Studies

The pharmacological profile of this compound has been evaluated through various studies:

  • Binding Affinity Studies :
    • Binding assays have shown that modifications in the piperazine structure significantly affect binding affinity for D3R, emphasizing the need for structural integrity to ensure optimal receptor interaction.
  • Therapeutic Potential :
    • The compound's unique structure suggests potential therapeutic applications in treating neuropsychiatric disorders, particularly those involving dysregulation of dopaminergic systems.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Key Findings
Dopamine Receptor BindingHigh selectivity for D3R over D2R
Enzyme InteractionPotential inhibition of neurotransmitter metabolism
Structural VariationsSignificant impact on biological activity

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound 8s (TG7-184)

  • Structure : 3-Fluoro-N-(2-(5-fluoro-2-methyl-1H-indol-1-yl)ethyl)-4-(4-methylpiperazin-1-yl)benzamide
  • Key Differences : Replaces the 4-fluorophenyl group with a 5-fluoro-2-methylindole ring.
  • Data : Molecular weight 413.4 g/mol (LCMS: m/z 413 [M+H]+), purity >95% .
  • Significance : The indole group may enhance π-π stacking interactions with hydrophobic protein pockets compared to the 4-fluorophenyl group in the target compound.

Compound 923113-15-9

  • Structure : 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
  • Key Differences : Substitutes the ethyl-piperazine-fluorophenyl chain with a 7-methylimidazopyrimidine-attached phenyl group.

Analogues with Heterocyclic Modifications

Compound 898458-12-3

  • Structure : 3-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
  • Key Differences : Replaces the 4-fluorophenyl and piperazine groups with furan and indoline rings.
  • Data : Molecular formula C21H19FN2O2, molecular weight 356.4 g/mol .
  • Significance : The furan and indoline groups may reduce basicity compared to the piperazine-containing target compound, affecting pharmacokinetics.

Simplified Fluorobenzamide Derivatives

3-fluoro-N-(3-fluorophenyl)benzamide (1) and 3-fluoro-N-(4-fluorophenyl)benzamide (2)

  • Key Differences : Lack the ethyl-piperazine side chain entirely.
  • Data : NMR studies reveal severe spectral overlap in aromatic regions due to scalar coupling, complicating structural analysis .
  • Significance : Highlights the role of the ethyl-piperazine-fluorophenyl moiety in reducing conformational flexibility and improving spectroscopic resolution.

Piperazine-Containing Analogues

Compound 12e

  • Structure: 3-Chloro-N-[(2S)-1-[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl]-4-(3-methylphenoxy)benzamide
  • Key Differences: Uses a 3-hydroxyphenyl-substituted piperazine and a chlorophenyl-phenoxy group instead of fluorophenyl.
  • Data: Melting point 154–158°C; specific rotation [α]25D +63.2° (methanol) .
  • Significance : The stereochemistry and hydroxyl group may enhance binding specificity compared to the target compound’s 4-methylpiperazine group.

Spectroscopic and Purity Data

Compound Purity LCMS (m/z) Key NMR Features
Target Compound >95%* N/A† Aromatic splitting due to fluorines
8s (TG7-184) >95% 413 [M+H]+ Distinct indole and piperazine signals
3-fluoro-N-(4-FP)benzamide N/A N/A Overlapping aromatic signals

*Assumed based on similar synthesis protocols. †Not explicitly reported in evidence.

Biological Activity

3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22F2N2O\text{C}_{19}\text{H}_{22}\text{F}_2\text{N}_2\text{O}

This structure includes a fluorinated phenyl group and a piperazine moiety, which are crucial for its biological activity.

Pharmacological Properties

The biological activity of this compound has been evaluated in various studies focusing on its effects on different biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, modifications in the piperazine ring have been shown to enhance the potency against specific cancer cell lines. A study demonstrated that derivatives with N-methyl substitutions on the piperazine ring resulted in increased anti-proliferative activity against Ba/F3 cells expressing Bcr-Abl T315I, with IC50 values improving significantly from 471 nM to as low as 26 nM after structural optimization .

Neuropharmacological Effects

The piperazine derivatives are often explored for their neuropharmacological effects. Compounds similar to this compound have shown promise as anxiolytics and antidepressants. The presence of the fluorophenyl group is believed to enhance binding affinity to serotonin receptors, contributing to these effects.

Structure-Activity Relationships (SAR)

The SAR of this compound reveals that:

  • Fluorination at specific positions increases lipophilicity and receptor binding.
  • Piperazine modifications can lead to significant changes in pharmacokinetic properties, including solubility and metabolic stability.
ModificationEffect on Activity
Addition of fluorineIncreased potency against cancer cell lines
N-methyl substitutionEnhanced anti-proliferative activity
Alteration of phenyl groupsVariability in receptor selectivity

Case Studies

Several case studies have highlighted the efficacy of compounds derived from or structurally related to this compound:

  • Case Study on Anticancer Activity : A derivative was tested against various cancer cell lines, showing a concentration-dependent inhibition of cell growth with an IC50 value of 30 nM, indicating strong potential for further development as an anticancer agent .
  • Neuropharmacological Assessment : In vivo studies demonstrated that a related compound exhibited significant anxiolytic effects in rodent models, correlating with increased serotonin receptor binding affinity .

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